Cas no 1216139-45-5 (2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine)

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dichloro-phenyl)-2-(3-methyl-piperidin-1-yl)-ethylamine
- 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
-
- インチ: 1S/C14H20Cl2N2/c1-10-3-2-4-18(9-10)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9,17H2,1H3
- InChIKey: FNAYOLSGFCLSAS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C(CN)N1CCCC(C)C1)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 252
- トポロジー分子極性表面積: 29.3
- XLogP3: 3.4
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM489209-1g |
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |
1216139-45-5 | 97% | 1g |
$450 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607656-1g |
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |
1216139-45-5 | 97% | 1g |
¥3122.0 | 2023-04-05 |
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamineに関する追加情報
Professional Introduction to Compound with CAS No. 1216139-45-5 and Product Name: 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
The compound identified by the CAS number 1216139-45-5 and the product name 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine represents a significant advancement in the field of pharmaceutical chemistry. This amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both 3,5-dichlorophenyl and 3-methylpiperidin-1-yl substituents in its molecular framework suggests a high degree of specificity, which is often exploited in the design of bioactive molecules.
Recent research in the domain of drug discovery has highlighted the importance of heterocyclic amines in developing novel therapeutic agents. The 3-methylpiperidin-1-yl moiety, in particular, is known for its role in enhancing binding affinity and selectivity towards biological targets. This structural feature has been extensively studied in the context of central nervous system (CNS) drugs, where it contributes to improved pharmacokinetic profiles. The dichlorophenyl group, on the other hand, introduces lipophilicity and electronic properties that can modulate receptor interactions, making it a valuable component in medicinal chemistry.
In the context of modern pharmaceutical research, compounds like 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine are being explored for their potential as scaffolds for drug development. The combination of these two functional groups creates a versatile platform that can be further modified to target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in inflammatory responses and neurodegenerative diseases. The dichlorophenyl ring can serve as an anchor point for further chemical modifications, allowing researchers to fine-tune the compound's properties for optimal biological activity.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the intersection of structure-based drug design and synthetic methodology. The introduction of the 3-methylpiperidin-1-yl group requires precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the final product. These methods are crucial for ensuring that the compound meets the stringent standards required for preclinical and clinical studies.
One of the most compelling aspects of this compound is its potential as a lead molecule for therapeutic intervention. Preclinical studies have demonstrated that derivatives of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine exhibit inhibitory effects on key enzymes implicated in various diseases. For example, modifications to the dichlorophenyl moiety have been shown to enhance binding affinity to certain protein targets, while alterations to the piperidine ring can improve metabolic stability. These findings underscore the importance of structural optimization in drug development.
The integration of computational modeling and experimental validation has been instrumental in understanding the pharmacological properties of this compound. Molecular docking studies have revealed insights into how different substituents interact with biological targets at the atomic level. These simulations provide a rational basis for designing next-generation analogs with enhanced efficacy and reduced side effects. By leveraging both experimental data and computational tools, researchers can accelerate the discovery process significantly.
In conclusion, 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutic agents with targeted biological activity. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly critical role in addressing unmet medical needs. The ongoing investigation into its pharmacological properties holds great promise for advancing both academic research and industrial applications in medicinal chemistry.
1216139-45-5 (2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine) Related Products
- 67392-69-2(D-Leucine, D-alanyl-)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)
- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
- 1539951-78-4({1-2-(trifluoromethyl)phenylcyclobutyl}methanamine)
- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 2034231-25-7(1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)




